7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with a triazolopyrimidine core. Its structure features a chlorine atom at position 7, a methoxy group at position 2, and a propyl chain at position 5 (Fig. 1). The molecular formula is C₁₀H₁₁ClN₄O₂, with a molar mass of 254.67 g/mol . This compound is part of a broader class of triazolopyrimidines, which are known for their diverse pharmacological activities, including antiproliferative, antiviral, and herbicidal properties . Its synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions or alkylation steps, as seen in related compounds .
Properties
IUPAC Name |
7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O/c1-3-4-6-5-7(10)14-8(11-6)12-9(13-14)15-2/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFQZMDAFKWPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=NC(=NN2C(=C1)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine with methoxy-containing reagents. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The triazole and pyrimidine rings can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with other proteins and enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (Compound 4, )
7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ()
- Structure : Chlorine at position 7, methyl group at position 5.
- Molecular Formula : C₆H₅ClN₄.
- Key Differences :
7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine ()
- Structure : Cyclobutyl group at position 2, methyl at position 5, chlorine at position 7.
- Molecular Formula : C₁₀H₁₁ClN₄.
- Applications: Used as a pharmaceutical intermediate, highlighting the versatility of triazolopyrimidines in drug development .
Substituent Electronic and Steric Effects
7-Anilino Derivatives ()
- Examples : Compounds 8q (4′-fluoroaniline), 8s (4′-chloroaniline).
- Structure: 3-phenylpropylamino moiety at position 2, halogenated anilines at position 7.
- Biological Activity :
7-Alkoxy/Phenoxy Derivatives ()
- Examples: 7-(3-Chlorophenoxy)-5-phenyl-triazolopyrimidine (Compound 5c), 7-(2-methoxyphenoxy)-5-phenyl-triazolopyrimidine (Compound 5j).
- Structure : Ether-linked substituents at position 7.
- Yield and Reactivity: Alkylation reactions (e.g., with alkyl bromides) typically yield 28–43% for phenoxy derivatives , compared to higher yields (~85%) for chlorinated analogs .
Q & A
Q. What are the optimized synthetic routes for 7-Chloro-2-methoxy-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidine?
- Methodological Answer : The synthesis typically involves three key steps:
- Propyl Group Introduction : React aminoguanidine with ethyl 3-oxohexanoate and an aromatic aldehyde in DMF to form the 5-propyl-triazolo[1,5-a]pyrimidine core via cyclocondensation .
- Chlorination : Treat the intermediate with POCl₃ in 1,4-dioxane under reflux (105°C, 3 h) to introduce the 7-chloro substituent. Triethylamine is used as a base to neutralize HCl byproducts .
- Methoxylation : Replace a leaving group (e.g., hydroxyl) at the 2-position with methoxy via nucleophilic substitution using NaOMe or MeOH under acidic conditions (not explicitly covered in evidence but inferred from analogous protocols).
Yield Optimization : Catalyst choice (e.g., TMDP vs. piperidine) and solvent systems (ethanol/water vs. molten-state conditions) significantly impact yields (65–86%) .
Q. What spectroscopic techniques are used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, propyl CH₂ signals at δ 1.0–1.5 ppm) and aromatic protons .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z ~280–300 for C₉H₁₀ClN₄O₂) and fragmentation patterns .
- IR Spectroscopy : Identify C=N (1650–1600 cm⁻¹) and C-O (1250–1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolve planar triazolopyrimidine core geometry and substituent orientations (e.g., bond angles of ~120° for aromatic rings) .
Q. What are the recommended purification methods for this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with eluents like petroleum ether/ethyl acetate (9:1 v/v) to separate byproducts .
- Recrystallization : Ethanol or cyclohexane/CH₂Cl₂ (1:1 v/v) yields high-purity crystals .
Advanced Research Questions
Q. How can reaction mechanisms for chlorination or methoxylation be experimentally analyzed?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR under varying temperatures and reagent concentrations to deduce rate laws .
- Isotopic Labeling : Use ³⁶Cl-labeled POCl₃ to trace chlorine incorporation pathways .
- Computational Modeling : DFT calculations (e.g., Gaussian) can predict transition states for nucleophilic substitution at the 2-position .
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer :
- Catalyst Comparison : TMDP in ethanol/water (1:1 v/v) achieves 86% yield, while molten-state TMDP may reduce byproduct formation but poses handling risks .
- Solvent Effects : Dioxane enhances POCl₃ reactivity for chlorination vs. THF, improving yields from 65% to >80% .
- Temperature Control : Reflux at 105°C vs. 80°C minimizes incomplete chlorination .
Q. What are the structure-activity relationships (SAR) for triazolo[1,5-a]pyrimidine derivatives in pharmacological contexts?
- Methodological Answer :
- Substituent Effects :
- 5-Propyl Group : Enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
- 7-Chloro Group : Increases electrophilicity, aiding covalent binding to enzymes like HMG-CoA reductase .
- 2-Methoxy Group : Reduces metabolic degradation compared to hydroxyl analogs .
- Biological Screening : Test analogues against kinase or protease panels to identify inhibition hotspots .
Q. How to design analogues for biological activity screening?
- Methodological Answer :
- Azo Derivatives : Introduce arylazo groups at the 3-position via diazotization (e.g., 4-chlorophenylazo) to modulate π-π stacking with protein targets .
- Trifluoromethyl Substitution : Replace 5-propyl with CF₃ to enhance metabolic stability and target affinity .
- Heterocycle Fusion : Attach pyrazolo[4,3-e]triazolo rings to explore polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
